molecular formula C22H14Cl2F3N3O B2764131 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-(4-chlorobenzyl)oxime CAS No. 338410-01-8

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-(4-chlorobenzyl)oxime

Cat. No. B2764131
CAS RN: 338410-01-8
M. Wt: 464.27
InChI Key: WNVCRXJNFOLBQL-DANHRZQXSA-N
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Description

The compound “1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole-3-carbaldehyde O-(4-chlorobenzyl)oxime” is a chemical with the molecular formula C22H14Cl2F3N3O . Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Sonogashira-Type Reactions and Heterocyclic Synthesis

Research has explored the use of chloro- and trifluoromethyl-substituted pyridinyl and indolyl carbaldehydes in Sonogashira-type cross-coupling reactions. These methodologies facilitate the synthesis of pyrazolo[4,3-c]pyridines and related heterocycles, showcasing the utility of these compounds in constructing complex molecular architectures (Vilkauskaitė, Holzer, & Šačkus, 2011). This approach could potentially apply to the synthesis of derivatives or analogs of the specified compound, expanding its utility in medicinal chemistry and material science.

Cyclisation Reactions for Heterocyclic Compounds

Cyclisation reactions involving indole-3-carbaldehyde oxime derivatives have been reported, where the formation of annelated pyrido[4,3-b]indoles via azatriene cyclisation demonstrates the chemical versatility of oxime-functionalized indoles. This process underlines the potential of such compounds to serve as precursors for diverse heterocyclic structures, which are valuable in various fields including pharmaceuticals and agrochemicals (Gilchrist, Kemmitt, & Germain, 1997).

Coordination Chemistry and Metal Complex Formation

The role of pyridyl and indolyl oximes in coordination chemistry has been investigated, with studies detailing the formation of dinuclear and trinuclear metal complexes. These complexes exhibit unique structural and functional properties, suggesting applications in catalysis, molecular recognition, and material science. The interaction of oxime groups with metal ions emphasizes the potential of the specified compound in designing new metal-organic frameworks or catalysts (Konidaris et al., 2009).

Supramolecular Chemistry and Single Molecule Magnets

The application of carbaldehyde oxime derivatives in the synthesis of high nuclearity metal clusters showcases their significance in supramolecular chemistry. These clusters can exhibit single-molecule magnetic behavior, pointing to their potential use in information storage, quantum computing, and magnetic sensing technologies (Giannopoulos et al., 2014).

Fluorescent Sensing and Detection

Carbaldehyde oxime derivatives have been employed in the construction of fluorescent sensors, demonstrating high sensitivity and selectivity for specific ions or molecules. This application is crucial for environmental monitoring, biological imaging, and diagnostic assays, indicating the broader impact of such compounds in analytical chemistry (Zhou et al., 2018).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through a variety of mechanisms, often resulting in changes in cellular function . The specific interactions and changes induced by this compound would depend on the particular target and the biochemical context within which the interaction occurs.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple pathways, each with their own downstream effects.

Result of Action

Given the broad range of biological activities associated with indole derivatives , the effects could be diverse, depending on the specific target and the context within which the compound is acting.

properties

IUPAC Name

(Z)-N-[(4-chlorophenyl)methoxy]-1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2F3N3O/c23-17-7-5-14(6-8-17)13-31-29-10-15-12-30(20-4-2-1-3-18(15)20)21-19(24)9-16(11-28-21)22(25,26)27/h1-12H,13H2/b29-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVCRXJNFOLBQL-DANHRZQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)C=NOCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)/C=N\OCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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